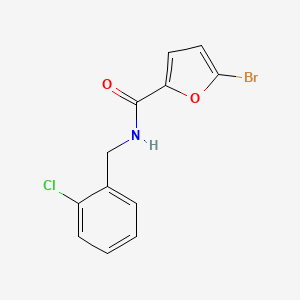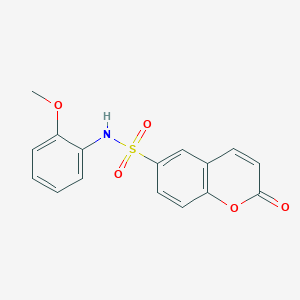
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine, also known as 4-Fluoromethoxyphenylpiperazine (4-FMP), is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine is not fully understood. However, studies have suggested that the compound acts as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. This activity profile suggests that 4-FMP may have an effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels can lead to alterations in mood, behavior, and cognition. Additionally, 4-FMP has been shown to have an effect on heart rate and blood pressure, which suggests that it may have cardiovascular effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the effects of serotonin and dopamine receptor activity. However, one limitation of using 4-FMP is its potential for off-target effects. Its activity at other receptors may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine. One area of interest is the development of drugs that target serotonin and dopamine receptors for the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, further investigation into the cardiovascular effects of 4-FMP is warranted. Finally, the compound's potential use as a PET imaging probe for studying CNS function should be explored further.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in drug discovery and development. Its pharmacological activities make it a promising candidate for the development of drugs that target the CNS. While there are limitations to using 4-FMP in lab experiments, its high potency and selectivity make it a useful tool for studying serotonin and dopamine receptor activity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine can be achieved through a multi-step process. Initially, 4-Fluorobenzaldehyde is reacted with 1-methylpiperazine to form 1-(4-fluorophenyl)piperazine. The resulting product is then treated with acetic anhydride and methanol to obtain this compound. The purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine has been extensively studied for its potential use in drug discovery and development. The compound has been shown to exhibit various pharmacological activities, including serotonin receptor agonism and dopamine receptor antagonism. These activities make it a promising candidate for the development of drugs that target the central nervous system (CNS). 4-FMP has also been investigated for its potential use as a probe in positron emission tomography (PET) imaging studies.
Propiedades
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJCXUTLQHXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)
![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)




![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)